Ethyl 2-(6-methoxy-1H-indol-3-yl)acetate
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H15NO3 |
|---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
ethyl 2-(6-methoxy-1H-indol-3-yl)acetate |
InChI |
InChI=1S/C13H15NO3/c1-3-17-13(15)6-9-8-14-12-7-10(16-2)4-5-11(9)12/h4-5,7-8,14H,3,6H2,1-2H3 |
InChI Key |
ZTMZTUTWHBPKRS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CNC2=C1C=CC(=C2)OC |
Origin of Product |
United States |
Contextualization Within Indole Alkaloid Research and Medicinal Chemistry
The indole (B1671886) scaffold is a "privileged scaffold" in drug discovery, meaning it is a molecular framework that can bind to a wide range of biological targets, leading to diverse pharmacological activities. wisdomlib.orgjpsbr.org Indole derivatives are known to exhibit a vast array of biological effects, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govnih.gov The core structure of indole is present in essential biomolecules like the neurotransmitter serotonin (B10506) and the hormone melatonin (B1676174), highlighting its fundamental role in biological systems. nih.gov
Within this broad and significant class of compounds, Ethyl 2-(6-methoxy-1H-indol-3-yl)acetate is a key player. The methoxy (B1213986) group at the 6-position and the ethyl acetate (B1210297) group at the 3-position of the indole ring are crucial for its utility. These functional groups provide handles for further chemical modifications, allowing chemists to build more complex molecular architectures. The synthesis and reactivity of methoxy-activated indoles have been a subject of research for decades due to their presence in pharmaceuticals and natural products. chim.it This specific ester is a valuable precursor for creating a variety of biologically active molecules, including those with potential applications in treating cancer, infectious diseases, and neurodegenerative disorders. nih.govnih.gov
The significance of indole alkaloids in medicine is profound, with many natural and synthetic indole-containing compounds being used as therapeutic agents. rsc.orgnih.gov For instance, the anti-hypertensive drug reserpine (B192253) and the anti-tumor agents vincristine (B1662923) and vinblastine (B1199706) are all indole alkaloids. rsc.org this compound serves as a foundational component in the laboratory synthesis of novel indole alkaloids and their analogues, enabling researchers to explore new therapeutic possibilities.
Historical Trajectory and Initial Appearance in Scientific Literature
The history of Ethyl 2-(6-methoxy-1H-indol-3-yl)acetate is intrinsically linked to the broader development of indole (B1671886) chemistry, which began in the 19th century with the study of the dye indigo. jpsbr.org The parent compound, indole-3-acetic acid, is the most common naturally occurring plant hormone of the auxin class and has been the subject of extensive study. wikipedia.org Its chemical synthesis was first reported in the early 20th century, with numerous methods being developed over the years. wikipedia.orgorgsyn.org
The synthesis of specific derivatives like this compound would have followed the establishment of reliable methods for indole synthesis, such as the Fischer indole synthesis. orgsyn.org While the exact first synthesis of this specific ester is not prominently documented in easily accessible historical records, its preparation follows well-established chemical principles. For example, a common route to a related compound, ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate, involves the esterification of the corresponding carboxylic acid, indomethacin (B1671933), by refluxing it in absolute ethanol (B145695) with concentrated sulfuric acid. nih.govcore.ac.uk Similar esterification or alkylation strategies, reacting 6-methoxyindole (B132359) with a suitable ethyl haloacetate, represent logical and historically practiced synthetic pathways. The development of such synthetic routes was driven by the need for versatile intermediates in drug discovery programs. For instance, a 1951 paper in the Journal of the American Chemical Society described a convenient synthesis for indole-3-acetic acids, highlighting the ongoing interest in this class of compounds. acs.org
Broader Significance and Overarching Research Imperatives Concerning Indole Derivatives
Established Synthetic Pathways and Key Reaction Mechanisms
The synthesis of this compound and its analogs has traditionally relied on several named reactions, most notably the Fischer indole synthesis. This venerable reaction, discovered by Emil Fischer in 1883, involves the condensation of a substituted phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.org For the synthesis of the target molecule, 4-methoxyphenylhydrazine would be reacted with a suitable four-carbon keto-ester, such as ethyl 4,4-diethoxybutanoate.
The mechanism of the Fischer indole synthesis proceeds through several key steps:
Formation of a phenylhydrazone from the reaction of the phenylhydrazine and the carbonyl compound.
Isomerization of the phenylhydrazone to its corresponding enamine tautomer.
A rsc.orgrsc.org-sigmatropic rearrangement of the enamine, which is the crucial bond-forming step.
Loss of ammonia (B1221849) and subsequent aromatization to form the indole ring. wikipedia.org
The reaction can be catalyzed by a variety of Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, AlCl₃). wikipedia.org
Another classical approach that can be adapted for the synthesis of indole-3-acetic acid derivatives is the Japp-Klingemann reaction. This reaction synthesizes hydrazones from β-keto-esters and aryl diazonium salts. wikipedia.org The resulting hydrazone can then be subjected to Fischer indole synthesis conditions to yield the desired indole. wikipedia.org The mechanism involves the initial formation of an azo compound, followed by hydrolysis and rearrangement to the final hydrazone. wikipedia.org
More recent advancements include palladium-catalyzed methods, such as the Buchwald-Hartwig amination, which can be adapted to form the indole nucleus from an appropriately substituted aniline (B41778) and a suitable coupling partner. wikipedia.org A palladium-catalyzed cascade Tsuji-Trost reaction/Heck coupling has also been described for the synthesis of indole-3-acetic acid derivatives. nih.gov
Evolution of Sustainable and Green Chemistry Approaches in Synthesis
In recent years, there has been a significant shift towards the development of more environmentally benign and sustainable methods for the synthesis of indoles. nih.govtandfonline.com This has been driven by the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. tandfonline.com
Key green chemistry approaches applied to indole synthesis include:
Use of Greener Solvents: Traditional indole syntheses often employ toxic and volatile organic solvents. Researchers have explored the use of water, ethanol (B145695), ionic liquids, and deep eutectic solvents as more sustainable alternatives. nih.govscirp.orgijiset.com For instance, reactions in aqueous media or ethanol-water mixtures are becoming increasingly common. scirp.org
Catalysis: The use of catalysts, particularly recyclable and non-toxic ones, is a cornerstone of green synthesis. This includes the use of metal catalysts, nanocatalysts, and biocatalysts. tandfonline.commdpi.comresearchgate.net Magnetic nanoparticles have emerged as promising catalysts due to their high activity and ease of separation and reuse. researchgate.net
Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate reaction times, often leading to higher yields and cleaner reaction profiles compared to conventional heating. tandfonline.comtandfonline.com This technique is increasingly being used for the synthesis of various indole derivatives. tandfonline.com
Multicomponent Reactions (MCRs): MCRs offer a highly efficient and atom-economical approach to synthesizing complex molecules like indoles by combining three or more reactants in a single step. rsc.orgtandfonline.com This reduces the number of synthetic steps, minimizes waste, and simplifies purification processes.
A notable example of a green synthetic approach is the use of lemon juice, a natural and biodegradable acid catalyst, for the condensation of indoles with aldehydes in an ethanol-water mixture under ultrasound irradiation. scirp.org
Optimization Strategies for Reaction Conditions and Yield Enhancement
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing costs and environmental impact. Several parameters can be fine-tuned to achieve this.
Table 1: Key Parameters for Optimization in Indole Synthesis
| Parameter | Effect on Reaction | Optimization Strategies |
| Catalyst | Influences reaction rate, selectivity, and yield. The choice of catalyst can be critical. mdpi.comportonpharma.com | Screening different types of catalysts (e.g., Brønsted vs. Lewis acids, various transition metals). Optimizing catalyst loading to find the minimum effective amount. portonpharma.commdpi.com |
| Solvent | Affects solubility of reactants, reaction rate, and in some cases, product selectivity. beilstein-journals.org | Testing a range of solvents with varying polarities and properties. Employing greener solvents where possible. nih.govscirp.org |
| Temperature | Significantly impacts reaction rate. Higher temperatures can lead to faster reactions but may also promote side reactions and decomposition. | Careful control and optimization of the reaction temperature to balance reaction speed and selectivity. beilstein-journals.org |
| Reactant Concentration | Can influence reaction kinetics and the formation of byproducts. | Varying the concentration of reactants to find the optimal balance for high conversion and yield. acs.org |
| Reaction Time | Insufficient time leads to incomplete reaction, while excessive time can result in product degradation or side reactions. | Monitoring the reaction progress over time using techniques like TLC or LC-MS to determine the optimal reaction duration. beilstein-journals.org |
For instance, in palladium-catalyzed reactions, the choice of the palladium precursor (e.g., Pd(OAc)₂ vs. Pd₂(dba)₃) and the ligand can have a profound impact on catalyst loading and efficiency. portonpharma.com Similarly, in Friedel-Crafts type reactions for the synthesis of bis(indolyl)methanes, a related class of compounds, optimizing the molar ratio of reactants and the catalyst amount is key to achieving high yields. beilstein-journals.org The use of flow chemistry has also emerged as a powerful tool for optimizing reaction conditions and enabling scalable synthesis. beilstein-journals.org
Regioselectivity and Stereochemical Control in Synthetic Approaches
Controlling regioselectivity and stereochemistry is a significant challenge in the synthesis of substituted indoles, particularly when dealing with unsymmetrical starting materials.
In the Fischer indole synthesis , the use of an unsymmetrical ketone can lead to the formation of two constitutional isomers. The regioselectivity is influenced by the nature of the acid catalyst, the reaction temperature, and the steric and electronic properties of the substituents on the ketone and the phenylhydrazine. While the Fischer synthesis itself does not create a stereocenter at the 3-position of the indole ring, subsequent reactions to introduce the acetate (B1210297) side chain may require stereochemical control if a chiral center is desired.
For syntheses involving the creation of stereocenters, such as in the synthesis of spirocyclic indolin-3-ones, the choice of catalyst and reaction conditions is paramount for achieving high stereoselectivity. acs.org Gold(I)-catalyzed cascade cyclizations have been shown to proceed with high stereoselectivity, yielding single isolable stereoisomers. acs.org
The development of asymmetric catalytic systems is an active area of research for controlling the stereochemistry of indole derivatives. For example, palladium-catalyzed asymmetric cyclization reactions have been used to synthesize optically active N-aryl indole derivatives. mdpi.com
Advanced Analytical Techniques for Synthetic Validation and Purity Assessment
The unambiguous characterization of this compound and the assessment of its purity are essential for ensuring its quality and suitability for further use. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Table 2: Analytical Techniques for the Characterization of this compound
| Technique | Information Provided |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons (¹H NMR) and carbons (¹³C NMR). nih.govacs.org |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. acs.orgnih.govnist.gov |
| High-Performance Liquid Chromatography (HPLC) | Used to separate the target compound from impurities, allowing for the determination of its purity. bldpharm.comnih.gov |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule based on their characteristic absorption of infrared radiation. nih.gov |
| Melting Point | A physical property that can be used as an indicator of purity. A sharp melting point range suggests a pure compound. google.com |
| Elemental Analysis | Determines the elemental composition of the compound, which can be used to confirm its molecular formula. nih.gov |
¹H and ¹³C NMR are particularly powerful for confirming the structure of the synthesized indole. For example, the characteristic signals for the indole NH proton, the aromatic protons, the methoxy group, and the ethyl acetate side chain can be identified and assigned. nih.govnih.gov High-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight, further confirming the identity of the compound. acs.org Chromatographic methods like HPLC are indispensable for quantifying the purity of the final product and for monitoring the progress of the synthesis and purification steps. beilstein-journals.orgbldpharm.com
In Vitro Pharmacological Characterization
Detailed in vitro pharmacological data for this compound is not extensively reported in the current body of scientific literature. The following sections reflect the general understanding of related 6-methoxyindole (B132359) compounds, which may provide a theoretical framework for the potential activities of the title compound.
Receptor Binding Affinities and Ligand-Target Interaction Profiling
Specific receptor binding affinities for this compound are not documented in publicly accessible studies. However, research on analogous structures provides some insights. For instance, a study on 1-(2-Alkanamidoethyl)-6-methoxyindole derivatives, which share the 6-methoxyindole core, demonstrated affinity for melatonin (B1676174) receptors. nih.gov These analogues, where the ethylamido side chain was shifted to the N-1 position, exhibited binding affinities similar to melatonin itself and acted as full agonists. nih.gov This suggests that the 6-methoxyindole scaffold could potentially interact with G protein-coupled receptors like the melatonin receptors.
Further research is required to determine if this compound itself binds to these or other receptors.
Enzymatic Modulation and Inhibition Kinetics Studies
There is no specific data on the enzymatic modulation or inhibition kinetics of this compound. For comparison, a related compound, Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate, which is a derivative of the non-steroidal anti-inflammatory drug (NSAID) indomethacin (B1671933), is known to inhibit cyclooxygenase (COX) enzymes. nih.gov Given that the broader class of indole-3-acetic acid derivatives has been explored for various enzymatic targets, it is plausible that this compound may exhibit inhibitory or modulatory effects on certain enzymes. However, without direct experimental evidence, this remains speculative.
Cellular Signaling Pathway Perturbations and Transcriptional Regulation
Direct evidence of cellular signaling pathway perturbations or transcriptional regulation by this compound is currently unavailable. The biological activities of other methoxy-activated indoles often involve the modulation of key signaling pathways. chim.it For example, some indole derivatives have been shown to influence pathways related to inflammation and cell proliferation. mdpi.com To understand the specific effects of this compound, dedicated cellular and molecular studies would be necessary.
Investigations into Molecular Pathways and Cellular Responses
Investigations into the specific molecular pathways and cellular responses affected by this compound have not been reported. The parent carboxylic acid, 6-methoxyindole-3-acetic acid, has been noted for its potential neuroprotective and anti-inflammatory effects, suggesting possible interactions with pathways related to oxidative stress and inflammatory signaling. chemimpex.com However, the esterification to form this compound could alter its physicochemical properties and, consequently, its cellular uptake and intracellular targets.
Preclinical Efficacy Studies in Mechanistic Biological Models
Application in Disease-Relevant In Vitro and In Vivo Mechanistic Models
There are no published preclinical studies using in vitro or in vivo mechanistic models specifically for this compound. The general therapeutic potential of methoxyindoles in areas such as cancer and neurodegenerative diseases suggests that this compound could be a candidate for future preclinical evaluation. chim.itchemimpex.com
Biomarker Discovery and Validation in Preclinical Mechanistic Assessments
The preclinical assessment of novel chemical entities like this compound involves the critical steps of biomarker discovery and validation to elucidate its mechanism of action and predict its potential therapeutic effects. While specific biomarker studies on this compound are not extensively documented in publicly available literature, the broader class of indole-3-acetic acid (IAA) derivatives has been the subject of investigations that provide a framework for potential biomarker strategies. hmdb.canih.govnih.gov
In preclinical models, the administration of IAA derivatives has been shown to modulate various physiological and pathological processes, offering a range of potential biomarkers. For instance, studies on gut microbiota have revealed that tryptophan metabolites, including indole-3-acetate (B1200044) (I3A), can influence liver metabolism and inflammation. nih.gov In a diet-induced model of non-alcoholic fatty liver disease (NAFLD) in mice, oral supplementation with I3A led to the reversal of diet-induced alterations in the liver proteome and metabolome. nih.gov This suggests that specific proteins and metabolites in the liver could serve as biomarkers for the bioactivity of indole-3-acetate derivatives.
Furthermore, the impact of IAA on bacterial processes such as biofilm formation and virulence factor production in pathogens like Pseudomonas aeruginosa indicates that microbial-derived molecules or host response markers to these bacterial changes could be explored as biomarkers in preclinical infection models. nih.gov Molecular docking studies have also pointed to potential interactions between IAA and specific virulence proteins, which could be further investigated as target engagement biomarkers. nih.gov
The endogenous production and degradation of IAA in organisms also present opportunities for biomarker discovery. For example, in Acinetobacter baumannii, the expression of genes involved in catechol- and phenylacetate-degrading pathways was elevated in the presence of IAA, suggesting these gene products or their metabolic outputs could be monitored as biomarkers of IAA activity. nih.gov
The following table summarizes potential biomarkers for the preclinical assessment of indole-3-acetic acid derivatives based on available research.
| Biomarker Category | Potential Biomarkers | Preclinical Model/Context |
| Metabolic | Liver proteins and metabolites | Diet-induced NAFLD |
| Microbial | Biofilm mass, virulence factor expression | Bacterial infection models |
| Gene Expression | Catechol- and phenylacetate-degrading enzymes | In vitro bacterial cultures |
| Stress Response | Markers of oxidative stress | Cellular stress assays |
These examples from related indole compounds underscore the potential avenues for biomarker discovery and validation in the preclinical assessment of this compound. Future studies would need to specifically evaluate these and other potential biomarkers to elucidate its precise molecular mechanisms.
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analysis
The biological activity of this compound is intrinsically linked to its chemical structure. Understanding the structure-activity relationship (SAR) and structure-property relationship (SPR) is crucial for optimizing its therapeutic potential and designing new, more effective analogues. This involves systematically modifying different parts of the molecule—the indole core, the methoxy substituent, and the ester side chain—and evaluating the impact of these changes on its biological activity.
Impact of Indole Core Modifications on Biological Activity
The indole nucleus is a "privileged scaffold" in medicinal chemistry, meaning it is a common structural motif in biologically active compounds. mdpi.comnih.gov Modifications to the indole core of molecules structurally related to this compound can have profound effects on their biological profiles.
Research on various indole derivatives has demonstrated that substitutions at different positions of the indole ring can significantly modulate activity. For example, in a series of N-methylsulfonyl-indole derivatives, the introduction of various substituents at the C-3 position, such as carbazone moieties, led to compounds with anti-inflammatory, antioxidant, and antimicrobial activities. nih.gov Furthermore, the nature and position of substituents on the indole ring can influence selectivity for different biological targets.
The table below illustrates how modifications to the indole core in various indole-based compounds affect their biological activity.
| Indole Core Modification | Compound Series | Observed Impact on Biological Activity |
| Substitution at N-1 | 1-(2-Alkanamidoethyl)-6-methoxyindole derivatives | Shifting the side chain from C-3 to N-1 resulted in potent melatonin analogues. nih.gov |
| Substitution at C-2 | 1-(2-Alkanamidoethyl)-6-methoxyindole derivatives | Introduction of Br, phenyl, or COOCH3 at C-2 enhanced receptor affinity. nih.gov |
| Substitution at C-3 | N-methylsulfonyl-indole derivatives | Introduction of carbazone moieties led to anti-inflammatory and antioxidant activities. nih.gov |
These examples highlight the versatility of the indole scaffold and the importance of its substitution pattern in determining the pharmacological properties of the resulting compounds.
Role of the Methoxy Substituent at C-6 of the Indole Ring
The methoxy group (-OCH3) at the C-6 position of the indole ring in this compound is not merely a passive structural element. Its electronic properties and position can significantly influence the molecule's interaction with biological targets.
In a study of melatonin analogues, a series of 1-(2-alkanamidoethyl)-6-methoxyindole derivatives were synthesized. The placement of the methoxy group at the C-6 position, in conjunction with the side chain at N-1, resulted in compounds with an affinity for the melatonin receptor similar to that of melatonin itself, and they acted as full agonists. nih.gov This suggests that the 6-methoxy group is crucial for maintaining the desired biological activity in this class of compounds. In contrast, analogues lacking the methoxy group behaved as partial agonists or antagonists, underscoring the importance of this substituent. nih.gov
The electronic effect of the methoxy group, being an electron-donating group, can also influence the reactivity of the indole ring, which may in turn affect its metabolic stability and pharmacokinetic properties.
Significance of the Ester Linkage and Ethyl Group at the C-3 Side Chain
Esters are known to be susceptible to hydrolysis by esterases present in the blood and tissues, which would convert the ethyl ester to the corresponding carboxylic acid (indole-3-acetic acid derivative). This bioconversion can be a deliberate strategy in drug design to create a prodrug, where the ester form enhances absorption and distribution, and the active carboxylic acid is released at the site of action.
The ethyl group of the ester can also contribute to the lipophilicity of the molecule, which can affect its ability to cross cell membranes. The size and nature of the alkyl group in the ester can be modified to fine-tune these properties. For instance, indole-3-acetic acid esters with different alcohol moieties have been studied as auxin precursors in plants, where the ester linkage is hydrolyzed to release the active plant hormone. nih.gov
The following table summarizes the potential roles of the ester linkage and ethyl group:
| Structural Feature | Potential Significance |
| Ester Linkage | - Site for metabolic hydrolysis to the active carboxylic acid (prodrug potential). - Influences polarity and solubility. |
| Ethyl Group | - Contributes to lipophilicity and membrane permeability. - Can be modified to alter pharmacokinetic properties. |
Computational Approaches to SAR Elucidation (e.g., QSAR, Pharmacophore Modeling)
Computational methods such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are powerful tools for understanding the SAR of a series of compounds and for designing new, more potent analogues.
QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For indole derivatives, QSAR models have been developed to predict their inhibitory activity against various targets. nih.govnih.gov These models often use descriptors related to the molecule's shape, electronic properties, and lipophilicity to explain and predict activity. For example, a 3D-QSAR study on sulfonylurea analogues suggested that bulky substitutions at certain positions could enhance inhibitory activity, while the presence of electronegative atoms is also important. nih.gov
Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (pharmacophore) required for a molecule to bind to a specific biological target. This approach has been applied to various series of indole derivatives to understand their interactions with receptors and enzymes. acs.org For a series of substituted azaindoles, pharmacophore modeling helped to identify the key features necessary for their inhibitory activity against Trypanosoma brucei. acs.org
These computational approaches can guide the synthesis of new derivatives of this compound by predicting which modifications are most likely to enhance its biological activity.
Design, Synthesis, and Biological Evaluation of Analogues and Derivatives of Ethyl 2 6 Methoxy 1h Indol 3 Yl Acetate
Rational Design Principles for Novel Indole (B1671886) Derivatives
The design of new indole derivatives is often guided by the goal of enhancing their interaction with specific biological targets. For instance, indole-3-acetic acid derivatives have been designed as antagonists for the angiotensin II receptor 1 (AT1), which is involved in hypertension. nih.gov The design process involves creating molecules with a high affinity for the target receptor, often comparable to existing drugs like losartan. nih.gov
Another approach involves the development of PET imaging agents. For example, 3-acetyl indole derivatives have been designed to target diacylglycerol kinase gamma (DGKγ), an enzyme implicated in the central nervous system. acs.org The design of these agents focuses on achieving moderate to high inhibitory activity, which is crucial for effective imaging. acs.org
Furthermore, the combination of the indole scaffold with other pharmacophores, such as triazoles, has been explored to develop new antibacterial agents. mdpi.com This strategy aims to create molecules that can overcome antibiotic resistance by potentially interacting with multiple bacterial targets. mdpi.com The structural versatility of the indole core allows for modifications that can lead to synergistic effects and enhanced efficacy. mdpi.com
Synthetic Strategies for Diverse Analogues and Chemical Transformations
The synthesis of diverse analogues of ethyl 2-(6-methoxy-1H-indol-3-yl)acetate involves a variety of chemical transformations. A common starting point is the use of indole-3-carbaldehyde, which can be modified through reactions such as tosylation. mdpi.com Further reactions, including the introduction of a triazole ring via click chemistry, allow for the creation of complex indole-triazole conjugates. mdpi.com
The synthesis of 3-acetyl indole derivatives for PET imaging involves multiple steps, starting from a substituted indole. acs.org Key reactions include the introduction of an acetate (B1210297) group via reaction with methyl 2-bromoacetate in the presence of a base like potassium carbonate. acs.org
In some cases, the synthesis can lead to unexpected but valuable products. For example, the reaction of 5-hydroxy-1-methyl-1H-indole with ethyl acetoacetate, catalyzed by indium(III) chloride, was initially reported to yield a specific butenoate derivative. However, reinvestigation of this reaction revealed the formation of a substituted cyclopenta[b]indole (B15071945) derivative, highlighting a new synthetic route to this important scaffold. acs.orguchicago.edunih.gov The proposed mechanism involves a series of indium(III) chloride-catalyzed additions and eliminations. nih.gov
A straightforward method for obtaining an analogue, ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate, involves the hydrolysis of the anti-inflammatory drug indomethacin (B1671933) during its esterification in an acidic ethanol (B145695) medium. nih.govcore.ac.uk
Comparative Structure-Activity Relationship (SAR) Studies of Analogues
Structure-activity relationship (SAR) studies are crucial for understanding how chemical structure influences biological activity and for guiding the design of more potent and selective compounds. For a series of 4-thiazolidinone (B1220212) inhibitors of acetylcholinesterase, it was found that the position of substituents on an aromatic ring significantly impacted activity. nih.gov For instance, a methoxy (B1213986) group at the ortho position of a phenyl ring resulted in higher activity compared to meta or para substitution. nih.gov Conversely, for fluorinated analogues, the para-substituted compound was the most potent inhibitor. nih.gov
In the context of indole derivatives, SAR studies have been expanded by replacing a bridging ketone moiety with an oxetane (B1205548) functional group in 2-aryl-3-aroyl-indoles. nih.gov This modification provided insights into the role of this linker in the molecule's biological activity. nih.gov
The following table summarizes the inhibitory activity (IC50) of some substituted 4-thiazolidinone analogues against Anopheles gambiae acetylcholinesterase 1 (AgAChE1) and human acetylcholinesterase (hAChE). nih.gov
| Compound | Substituent | AgAChE1 IC50 (μM) | hAChE IC50 (μM) |
| 18 | p-Chloro | >100 | >100 |
| 19 | m-Chloro | 25 | 25 |
| 20 | o-Chloro | >100 | >100 |
| 21 | p-Methoxy | 53 | >200 |
| 22 | m-Methoxy | 85 | >200 |
| 23 | o-Methoxy | 2.5 | >200 |
| 24 | p-Fluoro | 0.82 | Not specified |
| 25 | m-Fluoro | 14 | Not specified |
| 26 | o-Fluoro | 23 | Not specified |
Data sourced from reference nih.gov
Targeted Modifications for Modulated Biological Profiles and Selectivity
Targeted modifications of the indole scaffold are performed to enhance specific biological activities and improve selectivity. For example, in the development of antihypertensive agents, derivatives of indole-3-carboxylic acid were synthesized to act as angiotensin II receptor 1 antagonists. nih.gov These modifications led to compounds with high nanomolar affinity for the AT1 subtype receptor. nih.gov
For the development of neuroprotective agents, hydrazone derivatives of indole-3-propionic acid and 5-methoxy-indole carboxylic acid have been synthesized. researchgate.net These modifications aimed to combine the known neuroprotective properties of indoles with the potential of hydrazones to create multifunctional compounds. researchgate.net
In another example, the incorporation of an oxetane ring at the 3-position of a 2-aryl-indole system was achieved for the first time. nih.gov This modification led to several analogues with potent cytotoxicity against various human cancer cell lines, although they were not effective as tubulin polymerization inhibitors. nih.gov Molecular docking studies helped to rationalize the differential interactions of these oxetane-containing analogues with the colchicine (B1669291) binding site on tubulin. nih.gov
The following table presents data on the cytotoxicity (GI50) of some oxetane-containing indole analogues in different cancer cell lines. nih.gov
| Compound | Cell Line | GI50 (μM) |
| 5b | MCF-7 | Not specified |
| 5b | MDA-MB-231 | Not specified |
| 5b | PANC-1 | Not specified |
| 5e | MCF-7 | Not specified |
| 5e | MDA-MB-231 | Not specified |
| 5e | PANC-1 | Not specified |
| 5l | MCF-7 | Not specified |
| 5l | MDA-MB-231 | Not specified |
| 5l | PANC-1 | Not specified |
| 5m | MCF-7 | Micromolar values |
| 5m | MDA-MB-231 | Micromolar values |
| 5m | PANC-1 | Micromolar values |
Data sourced from reference nih.gov
Advanced Theoretical and Computational Investigations of Ethyl 2 6 Methoxy 1h Indol 3 Yl Acetate
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the electronic structure of molecules. For indole (B1671886) derivatives, these calculations are crucial for understanding their reactivity and potential applications.
The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are key determinants of a molecule's reactivity. The HOMO-LUMO energy gap is a significant indicator of chemical stability. A larger gap suggests higher stability and lower reactivity. For some indole derivatives, this gap has been calculated to be around 5.686 eV, indicating high kinetic stability. researchgate.net The distribution of HOMO and LUMO orbitals is typically spread over the π-conjugated system of the indole ring. researchgate.net
Natural Bond Orbital (NBO) analysis is another powerful tool used to study charge delocalization and intramolecular interactions. ijrar.org This analysis provides information about the electron density distribution and the nature of bonding within the molecule.
Mulliken charge distribution analysis helps in identifying the electronegative and electropositive centers within the molecule, which is crucial for understanding intermolecular interactions. wu.ac.th
Molecular Docking and Simulation of Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in drug discovery for identifying potential therapeutic targets. For indole derivatives, which are known to exhibit a range of biological activities, docking studies can elucidate their mechanism of action. ijrar.orgmdpi.com
These studies involve preparing the ligand and protein structures, defining the binding site, and then using a scoring function to rank the different binding poses. researchgate.net The results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site. For instance, docking studies on similar indole compounds have been performed to understand their binding to proteins like penicillin-binding protein 2a. mdpi.com
Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics
Molecular dynamics (MD) simulations provide a dynamic picture of the conformational stability of a molecule and its binding dynamics with a target. mdpi.com These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the time evolution of the system.
By analyzing the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atomic positions during the simulation, the stability of the ligand-protein complex can be assessed. japtronline.com A stable complex will exhibit relatively small fluctuations in its structure over time. MD simulations can also be used to study the conformational changes that occur upon ligand binding and to calculate the binding free energy, which provides a more accurate prediction of binding affinity than docking scores alone. researchgate.netjaptronline.com
Prediction of Spectroscopic Signatures and Molecular Vibrations
Computational methods can be used to predict the spectroscopic properties of a molecule, such as its infrared (IR) and nuclear magnetic resonance (NMR) spectra. These predictions are valuable for interpreting experimental spectra and for confirming the structure of a synthesized compound.
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in its IR and Raman spectra. ijrar.orgmdpi.com By comparing the calculated spectrum with the experimental one, a detailed assignment of the vibrational modes can be made. For example, the characteristic C=O stretching vibration of the ester group in similar compounds is observed around 1728 cm⁻¹ in the IR spectrum. nih.gov
Similarly, the chemical shifts in NMR spectra can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. wu.ac.th These calculations provide theoretical NMR data that can be compared with experimental results to aid in structure elucidation. rsc.org
Conformational Analysis and Energy Minimization Studies
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.orglibretexts.org By performing a potential energy scan (PES) for the rotation around flexible bonds, the most stable conformation (the one with the lowest energy) can be identified. wu.ac.thinoe.ro
Energy minimization studies are performed to find the geometry of a molecule that corresponds to a minimum on the potential energy surface. tau.ac.il These calculations are essential for obtaining a stable structure that can be used in further computational studies like docking and MD simulations. For indole derivatives, the planarity of the indole ring system is a key structural feature. nih.govcore.ac.uk
Broader Research Applications and Prospective Avenues for Ethyl 2 6 Methoxy 1h Indol 3 Yl Acetate Research
Utilization as a Molecular Probe in Biochemical and Cellular Pathways
Molecular probes are essential tools for dissecting the intricacies of biochemical and cellular functions. The structural characteristics of Ethyl 2-(6-methoxy-1H-indol-3-yl)acetate, particularly the methoxy-substituted indole (B1671886) ring, suggest its potential utility as a molecular probe. The indole nucleus is known for its intrinsic fluorescence, a property that can be modulated by substituents on the ring. This inherent spectroscopic feature could be harnessed for cellular imaging and tracking studies.
While direct studies on this compound as a molecular probe are not available, the broader class of 6-methoxyindole (B132359) derivatives has been recognized for its utility in developing fluorescent probes for biological research. amazonaws.com By modifying the ethyl acetate (B1210297) side chain with specific functionalities, it may be possible to create targeted probes for enzymes, receptors, or other biomolecules. For instance, the ester group could be derivatized to incorporate a reactive group for covalent labeling of protein targets or a recognition moiety for specific cellular components.
Table 1: Potential Applications of this compound as a Molecular Probe
| Application Area | Potential Use |
| Cellular Imaging | The intrinsic fluorescence of the indole ring could be utilized for visualizing cellular structures and processes. |
| Enzyme Activity Assays | Derivatives of the compound could be designed as fluorogenic substrates for specific enzymes, where cleavage of the ester bond leads to a change in fluorescence. |
| Receptor Binding Studies | Radiolabeled or fluorescently tagged versions of the compound could be used to study the binding and localization of specific receptors. |
| Pathway Elucidation | By tracking the localization and interactions of the probe within the cell, researchers could gain insights into various signaling pathways. |
Role in Lead Optimization and Preclinical Candidate Identification Research
The process of lead optimization in drug discovery involves systematically modifying a lead compound to improve its pharmacological and pharmacokinetic properties. The indole scaffold is a common starting point for such endeavors due to its ability to interact with a wide range of biological targets. core.ac.uk this compound, with its modifiable ester and methoxy (B1213986) groups, presents a versatile template for structure-activity relationship (SAR) studies.
Systematic alterations to the ethyl acetate side chain, such as varying the length of the alkyl chain, introducing different functional groups, or converting the ester to an amide, could provide valuable insights into the structural requirements for optimal target engagement. Similarly, the methoxy group at the 6-position of the indole ring can be replaced with other substituents to explore the impact on potency, selectivity, and metabolic stability. While specific SAR studies on this compound are not documented, research on analogous indole-based compounds has demonstrated the importance of such modifications in developing preclinical candidates.
Table 2: Key Structural Modifications for Lead Optimization of Indole Esters
| Modification Site | Potential Impact |
| Ester Group | Conversion to amides, carboxylic acids, or other bioisosteres can modulate solubility, metabolic stability, and target binding affinity. |
| Alkyl Chain of the Ester | Varying the length and branching can influence lipophilicity and steric interactions with the target. |
| Indole N-H | Alkylation or acylation can alter the electronic properties of the indole ring and provide an additional point for diversification. |
| Methoxy Group | Replacement with other electron-donating or -withdrawing groups can fine-tune the electronic nature of the indole and impact target interactions. |
| Other Positions on the Indole Ring | Introduction of substituents at positions 2, 4, 5, or 7 can explore additional binding pockets and improve selectivity. |
Methodological Advancements in the Study of Indole Esters
The synthesis and characterization of indole esters are crucial for their exploration in various research applications. Several synthetic routes to indole-3-acetic acid esters have been developed, often involving the Fischer indole synthesis or modifications of pre-existing indole cores. For instance, a related compound, ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate, was synthesized via the hydrolysis and subsequent esterification of indomethacin (B1671933). nih.gov This suggests that similar established synthetic methodologies could be applied or adapted for the efficient production of this compound.
Recent advancements in synthetic organic chemistry, such as transition-metal-catalyzed cross-coupling reactions and C-H activation strategies, offer new avenues for the functionalization of the indole nucleus, enabling the creation of diverse libraries of indole esters for screening purposes.
The characterization of indole esters relies on a suite of analytical techniques. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for structural elucidation. amazonaws.com For instance, the detailed NMR and MS analysis of a newly synthesized naproxen-tryptamine hybrid, which contains an indole moiety, was crucial for confirming its structure. mdpi.com X-ray crystallography can provide definitive information about the three-dimensional structure of these molecules in the solid state, as demonstrated for ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate. core.ac.uknih.gov
Identification of Knowledge Gaps and Future Research Directives
Despite the broad interest in indole derivatives, significant knowledge gaps exist specifically for this compound. The primary gap is the lack of comprehensive biological evaluation of this compound. Its pharmacological profile, including its potential targets and therapeutic effects, remains largely unexplored.
Future research should focus on a systematic investigation of the biological activities of this compound. This would involve screening the compound against a wide range of biological targets, including enzymes, receptors, and ion channels, particularly those implicated in neurological disorders, inflammation, and cancer, given the known activities of other methoxyindole derivatives. amazonaws.com
Furthermore, the development of efficient and scalable synthetic routes to this compound and its analogs is crucial to support further research. Methodological studies aimed at the selective functionalization of the indole ring and the ester side chain would be highly valuable.
Table 3: Future Research Directions for this compound
| Research Area | Key Objectives |
| Pharmacological Profiling | - Screen against a diverse panel of biological targets to identify potential therapeutic applications.- Investigate its effects in cellular and animal models of disease. |
| Medicinal Chemistry | - Synthesize a library of analogs to establish structure-activity relationships.- Optimize lead compounds for improved potency, selectivity, and pharmacokinetic properties. |
| Chemical Biology | - Develop chemical probes based on the this compound scaffold to study biological pathways.- Identify the cellular targets and mechanisms of action of bioactive derivatives. |
| Synthetic Chemistry | - Develop novel and efficient synthetic methods for the preparation of this compound and its derivatives. |
Q & A
Q. What are the standard synthetic routes for Ethyl 2-(6-methoxy-1H-indol-3-yl)acetate, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis involves two key steps:
Acetylation : Introduce the acetamide group at the 3-position of 6-methoxyindole using acetic anhydride and pyridine as a catalyst.
Esterification : React the intermediate with ethanol in the presence of concentrated sulfuric acid under reflux for 8 hours. Neutralize with 10% Na₂CO₃ and extract using chloroform .
- Optimization Tips :
- Use anhydrous solvents to prevent hydrolysis.
- Monitor reaction progress via TLC or HPLC.
- Adjust catalyst ratios (e.g., pyridine stoichiometry) to reduce side reactions.
Q. Which spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the methoxy (δ ~3.8 ppm), ester carbonyl (δ ~170 ppm), and indole protons (δ 6.5–7.5 ppm) .
- FT-IR : Identify functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹, indole N-H at ~3400 cm⁻¹) .
- Mass Spectrometry (MS) : Confirm molecular weight (204.22 g/mol) via ESI-MS or GC-MS .
- X-ray Crystallography : Resolve crystal structure if single crystals are obtainable .
Q. What safety protocols should be followed when handling this compound in the laboratory?
- Methodological Answer :
- PPE : Wear fire-resistant clothing, gloves, and eye protection .
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Fire Safety : Employ CO₂ or dry chemical extinguishers; avoid water if reactive byproducts are suspected .
- First Aid : Flush eyes/skin with water for 15 minutes; consult SDS for specific measures .
Advanced Research Questions
Q. How can researchers troubleshoot low yields during the acetylation step of synthesis?
- Methodological Answer :
- Catalyst Screening : Test alternatives to pyridine (e.g., DMAP) for improved reaction rates .
- Temperature Control : Optimize reflux temperature to balance reaction speed and decomposition.
- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-acetylated derivatives) and adjust reagent ratios .
Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways.
- Software Tools : Gaussian or ORCA for HOMO-LUMO analysis; VMD for visualization .
Q. How should contradictory data regarding the compound's biological activity be analyzed?
- Methodological Answer :
- Meta-Analysis : Compare studies for variability in assay conditions (e.g., cell lines, concentrations) .
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying methoxy position) to isolate bioactive motifs.
- Dose-Response Validation : Replicate assays with standardized protocols (e.g., OECD guidelines) .
Q. What methodologies are recommended for assessing environmental impact given limited ecotoxicity data?
- Methodological Answer :
- QSAR Models : Predict toxicity using logP (estimated ~1.1) and bioaccumulation potential .
- Microcosm Studies : Evaluate biodegradability in soil/water systems under controlled pH and temperature .
- OECD 301 Test : Measure aerobic degradation over 28 days .
Q. How can analytical methods be developed to quantify this compound in complex biological matrices?
- Methodological Answer :
- HPLC Optimization :
- Column: C18 reverse-phase.
- Mobile Phase: Acetonitrile/water (70:30) with 0.1% formic acid.
- Detection: UV at 280 nm or MS/MS for higher sensitivity .
- Validation : Determine LOD (≤0.1 µg/mL) and LOQ (≤0.5 µg/mL) via spiked recovery tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
